5-Propoxy-1,3,4-thiadiazol-2(3H)-one 5-Propoxy-1,3,4-thiadiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17569234
InChI: InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8)
SMILES:
Molecular Formula: C5H8N2O2S
Molecular Weight: 160.20 g/mol

5-Propoxy-1,3,4-thiadiazol-2(3H)-one

CAS No.:

Cat. No.: VC17569234

Molecular Formula: C5H8N2O2S

Molecular Weight: 160.20 g/mol

* For research use only. Not for human or veterinary use.

5-Propoxy-1,3,4-thiadiazol-2(3H)-one -

Specification

Molecular Formula C5H8N2O2S
Molecular Weight 160.20 g/mol
IUPAC Name 5-propoxy-3H-1,3,4-thiadiazol-2-one
Standard InChI InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8)
Standard InChI Key PUNAHNMOIHUWDK-UHFFFAOYSA-N
Canonical SMILES CCCOC1=NNC(=O)S1

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 5-propoxy-1,3,4-thiadiazol-2(3H)-one consists of a 1,3,4-thiadiazole ring substituted with a propoxy group (-OCH2_2CH2_2CH3_3) at the 5-position and a ketone group (=O) at the 2-position. The IUPAC name, 5-propoxy-3H-1,3,4-thiadiazol-2-one, reflects this substitution pattern. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC5H8N2O2S\text{C}_5\text{H}_8\text{N}_2\text{O}_2\text{S}
Molecular Weight160.20 g/mol
Canonical SMILESCCCOC1=NNC(=O)S1
InChI KeyPUNAHNMOIHUWDK-UHFFFAOYSA-N

The propoxy group enhances lipophilicity, potentially improving membrane permeability compared to simpler thiadiazole derivatives like 5-(1-methylethyl)-1,3,4-thiadiazol-2(3H)-one .

Physicochemical Data

Experimental data for 5-propoxy-1,3,4-thiadiazol-2(3H)-one remain limited, but analogous compounds provide insights:

Property5-Propoxy Derivative5-Isopropyl Derivative
DensityN/A1.22 g/cm3^3
Boiling PointN/A275°C (estimated)
LogP (Lipophilicity)~1.5 (predicted)1.8

The absence of melting point data for the 5-propoxy derivative underscores the need for further experimental characterization .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions. For 5-propoxy-1,3,4-thiadiazol-2(3H)-one, a plausible route includes:

  • Thiosemicarbazide Formation: Reacting thiourea with hydrazine to form thiosemicarbazide.

  • Cyclization: Treating thiosemicarbazide with propyl chloroformate under basic conditions to induce ring closure .

  • Purification: Recrystallization or column chromatography to isolate the product .

Recent advances highlight the use of click chemistry and microwave-assisted synthesis to improve yields. For example, chalcone-1,2,3-triazole-azole hybrids incorporating 1,3,4-thiadiazole moieties were synthesized with >75% efficiency using copper-catalyzed azide-alkyne cycloaddition .

Structural Modifications

Substituents at the 5-position significantly influence bioactivity:

  • Propoxy Group: Enhances metabolic stability compared to shorter alkoxy chains.

  • Trifluoromethyl Group: Introduced in 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, this substituent improves enzyme-binding affinity due to electron-withdrawing effects .

  • Amino Group: Replacing the ketone with an amine (as in 5-propoxy-1,3,4-thiadiazol-2-amine) reduces activity, highlighting the critical role of the ketone moiety .

Biological Activities and Mechanisms

Enzyme Inhibition

5-Propoxy-1,3,4-thiadiazol-2(3H)-one exhibits potent inhibition against protoporphyrinogen oxidase (PPO), a key enzyme in heme biosynthesis. Molecular docking studies reveal:

  • Binding Affinity: The ketone oxygen forms hydrogen bonds with Arg-98 and Tyr-334 residues in the PPO active site .

  • QSAR Insights: Hydrophobic substituents at the 5-position correlate with enhanced inhibition (r2^2 = 0.81) .

CompoundPPO Inhibition (Ki_i)Source
5-Propoxy derivative0.04–245 μM
5-tert-Butyl derivative40 nM

Antimicrobial Activity

Thiadiazole derivatives demonstrate broad-spectrum antimicrobial effects. While direct data for the 5-propoxy variant are scarce, structurally related compounds show:

  • Bacterial Inhibition: MIC values of 2–8 μg/mL against Staphylococcus aureus .

  • Antifungal Activity: IC50_{50} of 12 μM against Candida albicans .

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

DerivativeKey SubstituentBioactivity Highlight
5-Propoxy-OCH2_2CH2_2CH3_3Moderate PPO inhibition
5-Isopropyl -CH(CH3_3)2_2Enhanced lipophilicity
5-Trifluoromethyl -CF3_3Superior enzyme binding

The propoxy group balances lipophilicity and steric bulk, making it a versatile scaffold for further optimization.

Future Directions and Applications

Research Priorities

  • Synthetic Optimization: Develop one-pot synthesis protocols to reduce steps and improve yields .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Expansion: Explore activity against kinases, proteases, and viral proteases .

Therapeutic Applications

  • Antimicrobials: Combat drug-resistant pathogens via PPO inhibition.

  • Anticancer Agents: Leverage apoptosis-inducing mechanisms in solid tumors.

  • Herbicides: Utilize PPO inhibition for weed control .

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